molecular formula C18H15N3O3S2 B2769839 Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate CAS No. 864856-26-8

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Cat. No.: B2769839
CAS No.: 864856-26-8
M. Wt: 385.46
InChI Key: PQZOVBKRTNTTTE-UHFFFAOYSA-N
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Description

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound that features a thiadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer research .

Mechanism of Action

Target of Action

Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that the thiadiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a similar thiadiazole scaffold have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .

Pharmacokinetics

It is known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its absorption, distribution, metabolism, and excretion (ADME) properties and thus its bioavailability.

Result of Action

Compounds with a similar thiadiazole scaffold have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazinecarbothioamide with an appropriate aldehyde to form the thiadiazole core . This intermediate is then reacted with 4-aminobenzoic acid derivatives under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is unique due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets. This makes it a promising candidate for further research and development in medicinal chemistry .

Properties

IUPAC Name

methyl 4-[[2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S2/c1-24-17(23)13-7-9-14(10-8-13)19-15(22)11-25-18-20-16(21-26-18)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZOVBKRTNTTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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